molecular formula C19H13BrN4O B3480042 N-[4-(1H-benzimidazol-2-yl)phenyl]-5-bromonicotinamide

N-[4-(1H-benzimidazol-2-yl)phenyl]-5-bromonicotinamide

Cat. No.: B3480042
M. Wt: 393.2 g/mol
InChI Key: XTCKNTUMKSWHGF-UHFFFAOYSA-N
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Description

Benzimidazole derivatives are significant for medicinal chemistry due to their diverse biological activity . They are structural isosteres of naturally occurring nucleotides, allowing them to interact with the biopolymers of living systems . They are present in various drugs and have found numerous applications in organic synthesis .


Synthesis Analysis

Benzimidazole derivatives have been synthesized in good yields by involving 1-(1H-benzimidazol-2-yl)-2-bromoethanone, 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine, and N-benzylidene-4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine as reactive intermediates .


Molecular Structure Analysis

The structure of benzimidazole derivatives has been established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .


Chemical Reactions Analysis

The chemical reactions of benzimidazole derivatives involve various transformations, including nucleophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely. For example, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get a benzimidazole derivative .

Mechanism of Action

The mechanism of action of benzimidazole derivatives is diverse, depending on their specific structures and targets. Some benzimidazole derivatives have shown significant hypoglycemic effects for therapy of type-2 diabetes in animal as well as human models .

Future Directions

The future directions in the study of benzimidazole derivatives involve the design and synthesis of novel compounds with improved safety and efficacy. They are being investigated for their potential as therapeutic agents in the treatment of various diseases .

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-5-bromopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN4O/c20-14-9-13(10-21-11-14)19(25)22-15-7-5-12(6-8-15)18-23-16-3-1-2-4-17(16)24-18/h1-11H,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCKNTUMKSWHGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=CN=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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